molecular formula C7H9ClN2O4 B2552062 2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride CAS No. 2402840-21-3

2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride

Cat. No. B2552062
CAS RN: 2402840-21-3
M. Wt: 220.61
InChI Key: QQFNBJHGXXTMGR-UHFFFAOYSA-N
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Description

The compound "2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar functional groups and structural motifs. For instance, compounds with methoxycarbonyl and iminoacetic acid functionalities are recurrent themes in the synthesis of cephalosporin antibiotics side-chains and in the preparation of metal complexes with thiazolyl motifs .

Synthesis Analysis

The synthesis of related compounds involves the use of aminoisoxazoles, alkoxycarbonyl isothiocyanates, and O-methylhydroxylamine, as seen in the preparation of a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid . Another method includes the reaction of methylbromoacetate with 5-methyl-thiazol-2-ylamine to prepare an ester of an imine containing dicarboxylic acid . These methods could potentially be adapted for the synthesis of "this compound" by changing the starting materials and reaction conditions to suit the imidazole ring system.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography, which unambiguously determined the stereochemical structure of a similar compound . This suggests that for "this compound," similar analytical techniques could be employed to ascertain its molecular conformation.

Chemical Reactions Analysis

The papers describe various chemical reactions, including skeletal rearrangement, O-methylation, and base-promoted hydrolysis . These reactions are crucial for the transformation of intermediate compounds into the desired products with specific isomeric forms, which is significant for the biological activity of the compounds.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "this compound" are not directly reported, the properties of structurally similar compounds can provide insights. For example, the solubility, stability, and reactivity of the compounds can be inferred from their functional groups and molecular structure. The metal complexes formed with nickel, copper, and zinc indicate potential coordination chemistry that could be relevant for the compound .

Scientific Research Applications

Synthesis and Derivative Formation

2-Methylindole-3-acetic acid and its 5-methoxy derivative have been synthesized from respective phenylhydrazines and levulinic acid, forming the basis for creating novel indole-benzimidazole derivatives under specific conditions. This synthesis process is crucial for developing compounds with potential applications in medicinal chemistry and material science (Wang et al., 2016).

Anticancer Properties

The compound has also been utilized as a precursor in synthesizing various benzimidazole derivatives, which were evaluated for anticancer properties. The synthesis involved starting materials such as o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, leading to derivatives that showed moderate activity against breast cancer cell lines (Salahuddin et al., 2014).

Complex Formation with Metals

A study on the formation of nickel, copper, and zinc complexes with a closely related compound, (2-methoxycarbonylmethylimino-5-methyl-thiazol-3-yl)-acetic acid, highlighted the potential for creating coordination polymers and mononuclear hexacoordinated complexes. These complexes have implications for materials science, catalysis, and the study of metal-organic frameworks (Singh & Baruah, 2008).

Pharmaceutical Applications

In pharmaceutical research, derivatives of 2-(5-Methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride, such as those incorporating the 5-amino-1,2,4-thiadiazol-3-yl moiety, have been developed for their potential as cephem antibiotic side chains. This application underscores the importance of such chemical entities in the synthesis of novel antibiotics (Tatsuta et al., 1994).

properties

IUPAC Name

2-(5-methoxycarbonylimidazol-1-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O4.ClH/c1-13-7(12)5-2-8-4-9(5)3-6(10)11;/h2,4H,3H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFNBJHGXXTMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CN1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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